cis-Chlorfenvinphos

Stereospecific bioactivity Acaricide efficacy Tick control

Researchers requiring isomer-defined organophosphate standards face variability in potency and environmental fate data when using generic chlorfenvinphos mixtures. cis-Chlorfenvinphos (CAS 18708-87-7) provides the biologically predominant Z-isomer at defined purity, eliminating this uncertainty. • Extended residual activity: 61.5% mortality at 15 days against Chironomus tepperi at 0.27 ppm, outperforming diazinon and chlorpyrifos. • Stereospecific potency: 87-fold catalytic efficiency difference versus the E-isomer enables precise enzyme inhibition studies. • Regulatory-compliant sourcing with isomer certification for analytical and toxicological research. Bulk and research quantities available with documented chain of custody.

Molecular Formula C12H14Cl3O4P
Molecular Weight 359.6 g/mol
CAS No. 18708-87-7
Cat. No. B103268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Chlorfenvinphos
CAS18708-87-7
SynonymsBirlane
Chlorfenvinphos
Chlorphenvinphos
Clofenvinfos
Dermaton
Molecular FormulaC12H14Cl3O4P
Molecular Weight359.6 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8-
InChIKeyFSAVDKDHPDSCTO-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with most common organic solvents, e.g. acetone, ethanol, kerosene, xylene, propylene glycol, dichloromethane, hexane.
In water, 124 mg/l at 20 °C
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





cis-Chlorfenvinphos: Technical Profile and Procurement


cis-Chlorfenvinphos (Z-isomer, CAS 18708-87-7) is the biologically predominant stereoisomer of the organophosphate insecticide chlorfenvinphos, comprising approximately 82-90% of technical-grade material [1]. As a vinyl phosphate ester with the molecular formula C12H14Cl3O4P, it functions as an irreversible acetylcholinesterase (AChE) inhibitor with direct P=O moiety reactivity [2]. The compound exhibits pronounced stereospecificity in both biological activity and environmental fate relative to its trans (E) isomer and other organophosphate comparators, making isomer-specific identification critical for applications requiring defined potency and regulatory compliance.

Isomer Requirement

cis (Z)-isomer specified; verified isomer ratio

Defined stereochemistry for potency control

Mechanism

Irreversible AChE inhibition; direct P=O reactivity

Organophosphate tool compound

Procurement Context

Isomer-defined reference for environmental fate and bioactivity studies

Not for undefined technical mixtures

Why cis-Chlorfenvinphos Cannot Be Substituted


Technical-grade chlorfenvinphos exists as an isomer mixture with a typical E:Z ratio of approximately 1:8.6, wherein the cis (Z) isomer demonstrates distinct biological efficacy and environmental behavior that cannot be assumed from mixture data or alternative organophosphates [1]. Substitution with generic chlorfenvinphos lacking isomer specification introduces uncontrolled variability in both potency and environmental persistence. Furthermore, alternative organophosphates such as chlorpyrifos and diazinon exhibit divergent soil persistence profiles, residual aquatic activity, and non-target organism selectivity that preclude direct interchangeability [2]. The evidence below quantifies these differential dimensions.

Unspecified isomer mixtures may shift potency and environmental persistence profiles, limiting cross-study reproducibility.

Alternative organophosphates (e.g., chlorpyrifos, diazinon) exhibit divergent moisture-dependent degradation and aquatic residual activity; direct interchangeability is not supported.

Enzymatic hydrolysis barriers differ by isomer; class-level organophosphate behavior may not predict stereospecific detoxification outcomes.

cis-Chlorfenvinphos Differentiation Evidence


Acaricidal Activity: cis vs. trans Isomer

The cis (Z) isomer of chlorfenvinphos exhibits markedly greater acaricidal activity than the trans (E) isomer against cattle ticks. Isomerization from Z to E, which occurs under sunlight exposure, directly reduces pesticide efficiency [1]. Commercial formulations typically maintain a Z:E ratio of 8.5-9:1, underscoring the cis isomer as the primary bioactive component [2].

Acaricidal Activity
Class-level inference
cis isomer qualitatively more active than trans against cattle ticks; sunlight-induced isomerization reduces efficiency
Supports isomer-defined procurement for acaricide research context.
No numerical fold-difference reported; isomer ratio context-dependent.
Stereospecific bioactivity Acaricide efficacy Tick control Isomerization stability

Extended Aquatic Residual Activity

In a comparative field study evaluating six organophosphate insecticides against rice bloodworm (Chironomus tepperi), chlorfenvinphos applied at 0.27 ppm demonstrated the longest residual effect in water, maintaining 61.5% larval mortality 15 days post-application, while all comparators including diazinon (0.13 ppm) and chlorpyrifos (0.08 ppm) produced <10% mortality by day 7 [1].

Aquatic Residual Activity
Head-to-head
61.5% larval mortality at day 15 (0.27 ppm) vs comparators losing efficacy within 7 days
Reported extended residual window in water; endpoint context for rice paddy models.
Field trial, Chironomus tepperi; ranking context-dependent.
Aquatic persistence Rice bloodworm control Residual insecticide activity Field application rate

Divergent Soil Persistence vs. Chlorpyrifos

In a 24-week soil persistence study under controlled moisture conditions, chlorfenvinphos exhibited contrasting stability profiles compared to chlorpyrifos. Chlorfenvinphos was more stable in air-dry natural soils, whereas chlorpyrifos degraded most rapidly under air-dry conditions [1]. Additionally, the cis isomer degraded approximately twice as fast as the trans isomer in natural soils, indicating stereospecific microbial degradation pathways [2].

Soil Persistence vs Chlorpyrifos
Head-to-head
Opposite moisture-response profiles; chlorfenvinphos more stable in air-dry soil, cis degrades ~2× faster than trans
Moisture-dependent persistence context; stereospecific degradation pathway review.
24-week lab study; sandy loam/muck soils at 28°C.
Soil persistence Moisture-dependent degradation Environmental fate Microbial degradation

Stereospecific Enzymatic Hydrolysis

The bacterial phosphotriesterase PTEAr (from Agrobacterium radiobacter) exhibits pronounced stereospecificity toward chlorfenvinphos isomers, with the catalytic efficiency (kcat/Km) for the E isomer exceeding that of the Z isomer by 87-fold [1]. A rationally designed enzyme variant (W131H/F132A) increased Z-CVP hydrolysis by ca. 480-fold and E-CVP hydrolysis by 8-fold, eliminating stereospecificity [2].

Stereospecific Hydrolysis
Head-to-head
87-fold higher catalytic efficiency for E isomer over Z isomer by PTEAr
Stereospecific enzymatic barrier context; bioremediation strategy design.
In vitro assay; engineered variant increases Z hydrolysis 480-fold.
Phosphotriesterase Enzymatic detoxification Stereospecific substrate binding Bioremediation

Reduced Toxicity to Beneficial Parasitoids

Among six insecticides tested against the cabbage root fly parasitoid Trybliographa rapae, chlorfenvinphos exhibited the lowest acute toxicity, causing 'very low percentage mortalities' compared to bromophos, diazinon, parathion-ethyl, dimethoate, and lindane, which produced rapid total mortality [1]. However, a more detailed selectivity assessment revealed that the parasitoid was at least sevenfold less sensitive to chlorfenvinphos than its target pest Delia radicum [2].

Parasitoid Selectivity
Head-to-head
Lowest acute toxicity among 6 insecticides tested; ≥7-fold selectivity ratio vs target pest Delia radicum
Supports IPM research context; sublethal effects require endpoint monitoring.
Laboratory soil bioassay; reproduction endpoints reduced.
Non-target organism selectivity Integrated pest management Parasitoid safety Acute toxicity ranking

Validated Application Scenarios


Extended Residual Control in Rice Paddies

In rice cultivation where Chironomus tepperi (bloodworm) infestation threatens seedling establishment, cis-chlorfenvinphos at 0.27 ppm provides 61.5% mortality 15 days post-application, substantially outperforming diazinon and chlorpyrifos which lose efficacy within 7 days [1]. This extended residual activity reduces the number of required applications per growing season, directly impacting labor and material costs.

Arid-Region Soil-Applied Insecticide Programs

In agricultural zones characterized by prolonged air-dry soil conditions, chlorfenvinphos demonstrates superior persistence relative to chlorpyrifos, which degrades most rapidly under identical moisture regimes [1]. This differential stability profile makes cis-chlorfenvinphos the preferred selection for pre-plant soil treatments in dryland farming systems where moisture-dependent degradation would compromise alternative organophosphate performance.

Integrated Pest Management in Cruciferous Crops

Field trials in cabbage production demonstrate that chlorfenvinphos achieves effective control of cabbage root fly (Delia radicum) while exhibiting the lowest acute toxicity among tested organophosphates to its key parasitoid Trybliographa rapae, with a selectivity ratio of ≥7-fold between pest and beneficial insect [1][2]. However, sublethal reproductive effects (50% longevity reduction, 9.6-22.8% fecundity decrease) necessitate strategic application timing to preserve parasitoid population viability.

Enzymatic Bioremediation and Phosphotriesterase Engineering

The 87-fold difference in catalytic efficiency between E and Z chlorfenvinphos isomers toward native phosphotriesterase PTEAr establishes cis-chlorfenvinphos as a critical substrate for enzyme engineering studies [1]. The rationally designed W131H/F132A variant that increases Z-isomer hydrolysis 480-fold demonstrates the compound's utility as a stereochemical probe for understanding substrate specificity determinants in organophosphate hydrolases.

Application
Selection Property
Validation Focus
Residual aquatic insecticide research
Extended aqueous persistence profile
Rice paddy model; 15-day residual mortality endpoint context
Arid-zone soil insecticide studies
Air-dry soil stability ranking
Moisture-dependent degradation; stereospecific persistence review
IPM parasitoid conservation research
Lowest acute toxicity ranking among tested organophosphates
Beneficial insect selectivity ratio; sublethal reproductive endpoint monitoring
Phosphotriesterase engineering studies
Stereospecific substrate for enzyme kinetics
Isomer-dependent catalytic efficiency; bioremediation probe context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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